molecular formula C3H8BF3KN B1419950 Potassium ((dimethylamino)methyl)trifluoroborate CAS No. 1150655-04-1

Potassium ((dimethylamino)methyl)trifluoroborate

Cat. No.: B1419950
CAS No.: 1150655-04-1
M. Wt: 165.01 g/mol
InChI Key: RSVQKXNUTHTPLK-UHFFFAOYSA-N
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Description

Potassium ((dimethylamino)methyl)trifluoroborate is a chemical compound with the molecular formula C₃H₈BF₃KN. It is a white to off-white solid that is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Biochemical Analysis

Biochemical Properties

Potassium ((dimethylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups. For instance, it is often used in the presence of palladium catalysts to form new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function. For example, it has been observed to impact the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their activation or inhibition. This compound is known to participate in transmetalation reactions, where it transfers a functional group to a metal catalyst, facilitating the formation of new chemical bonds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Studies have identified specific dosage thresholds beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as palladium catalysts, facilitating the transfer of functional groups and the formation of new chemical bonds . This compound can also affect metabolic flux, leading to changes in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its biochemical effects .

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of potassium ((dimethylamino)methyl)trifluoroborate involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Potassium ((dimethylamino)methyl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and a base, such as sodium carbonate or potassium carbonate, to facilitate the coupling of aryl halides with boronic acids.

  • Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions and desired products.

  • Substitution Reactions: These reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium ((dimethylamino)methyl)trifluoroborate is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.

  • Biology: The compound can be used to modify biomolecules and study biological processes.

  • Medicine: It is utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

  • Industry: It is employed in the production of materials with specific properties, such as polymers and electronic devices.

Comparison with Similar Compounds

Potassium ((dimethylamino)methyl)trifluoroborate is similar to other boronic acid derivatives, such as potassium phenyltrifluoroborate and potassium (dimethylamino)phenyltrifluoroborate. it is unique in its reactivity and stability, making it a preferred reagent in certain applications. The comparison highlights its advantages in terms of yield, purity, and ease of handling.

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Properties

IUPAC Name

potassium;(dimethylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVQKXNUTHTPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670582
Record name Potassium [(dimethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150655-04-1
Record name Potassium [(dimethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium dimethylaminomethyl trifluoroboronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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